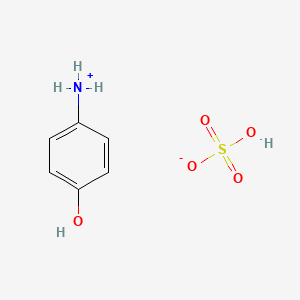

p-Hydroxyanilinium bisulfate

Description

Properties

IUPAC Name |

hydrogen sulfate;(4-hydroxyphenyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.H2O4S/c7-5-1-3-6(8)4-2-5;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDCIMUWVJXQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[NH3+])O.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63084-98-0 | |

| Record name | Phenol, 4-amino-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63084-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyanilinium bisulfate typically involves the reaction of p-hydroxyaniline with sulfuric acid. The process can be summarized as follows:

Starting Materials: p-Hydroxyaniline and sulfuric acid.

Reaction Conditions: The reaction is carried out under controlled temperature conditions to avoid decomposition. The mixture is stirred until the reaction is complete.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Chemical Reactions Involving p-Aminophenol

p-Aminophenol is a versatile compound used in the synthesis of various chemicals, including dyes, pharmaceuticals, and antioxidants. It undergoes several important chemical reactions:

Hydrolysis to Hydroquinone

One notable reaction involving p-aminophenol is its hydrolysis to hydroquinone using ammonium bisulfate. This process involves heating p-aminophenol with ammonium bisulfate in an aqueous medium, typically between 200°C to 300°C, to produce hydroquinone .

Table 1: Conditions for Hydrolysis of p-Aminophenol to Hydroquinone

| Parameter | Value |

|---|---|

| Temperature | 200°C to 300°C |

| Ammonium Bisulfate | 1.2 to 12 moles per mole of p-aminophenol |

| Water | At least 40 moles per mole of p-aminophenol |

Metabolism and Toxicity

p-Aminophenol is metabolized in the liver to form various conjugates, including glutathione conjugates, which are associated with its nephrotoxicity . This metabolic pathway involves enzymes like gamma-glutamyl transpeptidase.

Oxidative Reactions

p-Aminophenol can undergo oxidative reactions, forming quinone imines and other products. These reactions are relevant in atmospheric chemistry, where aminophenols can contribute to the formation of brown carbon .

Formation of p-Hydroxyanilinium Bisulfate

Potential Chemical Reactions

Scientific Research Applications

Chemistry: p-Hydroxyanilinium bisulfate is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for various chemical modifications, making it a valuable compound in organic synthesis.

Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and as a model compound for understanding the behavior of similar biological molecules

Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of p-Hydroxyanilinium bisulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl group can form hydrogen bonds with other molecules, while the anilinium ion can participate in electrostatic interactions. These interactions can influence the reactivity and stability of the compound in different environments.

Comparison with Similar Compounds

Comparison with Similar Bisulfate Compounds

Chemical and Physical Properties

The following table summarizes key properties of p-hydroxyanilinium bisulfate and analogous compounds:

*Inferred from aromatic amine solubility trends; exact data unavailable in provided evidence.

Key Observations:

- Acidity : All bisulfate salts share similar pKa values (~1.9–2.0) due to the bisulfate anion (HSO₄⁻ → SO₄²⁻ + H⁺).

- Solubility : Sodium and potassium bisulfates exhibit high water solubility, critical for industrial uses. This compound likely has moderate solubility due to its aromatic cation.

- Applications: Sodium bisulfate: Effective in reducing ammonia volatilization in poultry litter (pH ~7.4–7.5 after application). Ammonium bisulfate: Forms ultrafine particles in aerosols (growth factor ~1.5 at 86% saturation). Clopidogrel bisulfate: High purity (>99.7%) required for pharmaceutical use. Potassium bisulfate: Outperforms NaHSO₄ and mineral acids (HCl, HNO₃) in NH₃ scrubbing at 15,981 m³/h airflow.

Ammonia Scrubbing Efficiency (60 Hz Airflow):

*No direct data available; inferred from structural analogs.

Q & A

Q. What are the recommended laboratory synthesis routes for p-Hydroxyanilinium bisulfate, and how can purity be validated?

Methodological Answer: Synthesis typically involves reacting p-hydroxyaniline with sulfuric acid under controlled stoichiometric conditions. Post-synthesis, purity can be validated via:

- Melting Point Analysis : Compare observed melting points (e.g., 183–184°C for clopidogrel bisulfate ) to literature values. Deviations >2°C indicate impurities.

- UV-Vis Spectroscopy : Prepare calibration curves at pH 1.2 and 6.8 to quantify purity, as demonstrated for clopidogrel bisulfate .

- Elemental Analysis : Confirm C, H, N, and S content to validate stoichiometry.

Q. What analytical techniques are optimal for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm protonation states and sulfation sites.

- FT-IR : Identify sulfate (S-O) stretches (~1050–1200 cm) and aromatic C-H bonds.

- X-ray Crystallography : Resolve crystal structure to confirm molecular packing, though hygroscopicity may complicate single-crystal growth .

Advanced Research Questions

Q. How does this compound interact with transition metal catalysts under thermal stress, and what experimental designs can elucidate decomposition pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–500°C) to identify decomposition intermediates.

- In Situ DRIFTS : Track surface interactions on catalysts (e.g., vanadia-based SCR catalysts) to study sulfate deposition mechanisms, as modeled for ammonium bisulfate .

- DFT Simulations : Pair experimental data with computational models to predict bond dissociation energies and reaction pathways .

Q. What strategies mitigate hygroscopicity-induced degradation during storage of this compound?

Methodological Answer:

- Controlled Environments : Store in desiccators with silica gel or under inert gas (N/Ar).

- Polymer Coating : Encapsulate particles with hydrophobic polymers (e.g., PMMA) to reduce moisture uptake, a method adapted from hygroscopic salt stabilization .

- Stability Testing : Conduct accelerated aging studies at 40°C/75% RH to assess long-term stability.

Data Contradiction & Experimental Design

Q. How should researchers resolve discrepancies in solubility data for this compound across studies?

Methodological Answer:

- Standardized Protocols : Replicate measurements under identical conditions (e.g., 25°C, 86% saturation ratio) to isolate variables like particle size (10–50 nm) and solvent purity, as done for ammonium bisulfate .

- Cross-Validation : Use complementary techniques (e.g., gravimetric analysis, dynamic light scattering) to verify results.

- Error Reporting : Include uncertainty margins for ethanol saturation ratios and particle growth factors in publications .

Q. What protocols ensure accurate quantification of this compound in complex mixtures using UV-Vis spectroscopy?

Methodological Answer:

- pH-Specific Calibration : Prepare standard curves at pH 1.2 (simulating gastric fluid) and pH 6.8 (intestinal fluid) to account for protonation shifts, as validated for clopidogrel bisulfate .

- Interference Testing : Add common matrix components (e.g., salts, organics) to assess signal suppression/enhancement.

- Limit of Detection (LOD) : Calculate via 3σ/slope method to ensure sensitivity ≥0.1 µg/mL.

Methodological Best Practices

Q. How can researchers design experiments to study the role of this compound in DNA methylation analysis?

Methodological Answer:

- Bisulfite Sequencing : Treat DNA with sodium bisulfate to convert unmethylated cytosines to uracil, followed by PCR amplification and methylation-specific primer design .

- Methylation-Specific PCR (MSP) : Use primers targeting converted sequences to distinguish methylated/unmethylated DNA.

- Data Analysis : Employ tools like Bismark for alignment and methylKit for differential methylation region (DMR) identification .

Q. What experimental controls are critical when studying this compound’s reactivity in catalytic systems?

Methodological Answer:

- Blank Reactions : Run parallel experiments without the catalyst to isolate its contribution.

- Poisoning Tests : Introduce catalyst inhibitors (e.g., SO) to confirm active sites.

- Post-Reaction Characterization : Use TEM/EDS to detect sulfate deposits on catalyst surfaces, as done in SCR systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.